REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[NH2:39][NH2:40]>C(Cl)(Cl)(Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[N:6][C:5]2[C:8](=[O:9])[NH:39][N:40]=[CH:12][C:4]=2[CH:3]=1
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Name
|
|
Quantity
|
1.785 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=NC1)C(=O)OC)C
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Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.199 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
77 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to RT
|
Type
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FILTRATION
|
Details
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filtered through a pad of Celite
|
Type
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WASH
|
Details
|
washed with CCl4
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
ADDITION
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Details
|
Upon complete addition the reaction mixture
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Type
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TEMPERATURE
|
Details
|
was heated at 78° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
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FILTRATION
|
Details
|
the solid was filtered
|
Type
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WASH
|
Details
|
washed with MeOH and CHCl3
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 2M NH3 in MeOH:CHCl3 (0:1→3:47)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(NN=C2)=O)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |